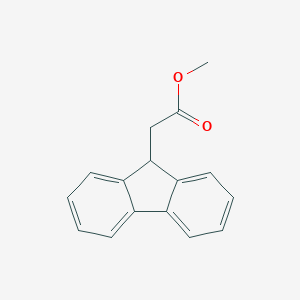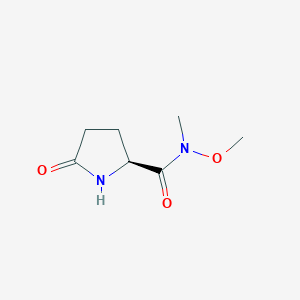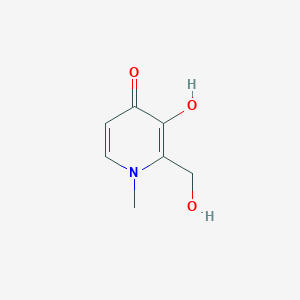
3-Hydroxy-2-(hydroxymethyl)-1-methylpyridin-4-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Hydroxy-2-(hydroxymethyl)-1-methylpyridin-4-one, also known as deferiprone, is a synthetic iron chelator. It is used to treat iron overload in conditions such as thalassemia and other rare genetic anemias. Deferiprone is also being studied for its potential therapeutic applications in neurodegenerative disorders such as Alzheimer's disease and Parkinson's disease.
Wirkmechanismus
Deferiprone works by chelating iron in the body. Iron is an essential nutrient for the body, but excess iron can lead to oxidative stress and damage to tissues and organs. Deferiprone binds to excess iron in the body and allows it to be excreted. This helps to prevent the damage caused by excess iron.
Biochemische Und Physiologische Effekte
Deferiprone has been shown to be effective in reducing iron overload in conditions such as thalassemia and other rare genetic anemias. It has also been shown to have potential therapeutic applications in neurodegenerative disorders such as Alzheimer's disease and Parkinson's disease. Deferiprone has been shown to have antioxidant properties, which may help to protect against oxidative stress and damage to tissues and organs.
Vorteile Und Einschränkungen Für Laborexperimente
Deferiprone has several advantages for use in lab experiments. It is a synthetic compound, which means that it can be easily synthesized and purified. It is also relatively stable, which makes it easy to handle and store. However, 3-Hydroxy-2-(hydroxymethyl)-1-methylpyridin-4-one has some limitations for use in lab experiments. It has a low solubility in water, which can make it difficult to dissolve in aqueous solutions. It also has a short half-life, which means that it may need to be administered frequently in experiments.
Zukünftige Richtungen
There are several future directions for research on 3-Hydroxy-2-(hydroxymethyl)-1-methylpyridin-4-one. One area of research is the potential therapeutic applications of 3-Hydroxy-2-(hydroxymethyl)-1-methylpyridin-4-one in neurodegenerative disorders such as Alzheimer's disease and Parkinson's disease. Another area of research is the development of new iron chelators that are more effective than 3-Hydroxy-2-(hydroxymethyl)-1-methylpyridin-4-one. Additionally, there is a need for more research on the long-term safety and efficacy of 3-Hydroxy-2-(hydroxymethyl)-1-methylpyridin-4-one.
Synthesemethoden
Deferiprone is synthesized by reacting 3-hydroxypyridin-4-one with formaldehyde and hydrogen cyanide in the presence of a base. The resulting product is then treated with methyl iodide to yield 3-hydroxy-2-(hydroxymethyl)-1-methylpyridin-4-one.
Wissenschaftliche Forschungsanwendungen
Deferiprone has been extensively studied for its use in treating iron overload in conditions such as thalassemia and other rare genetic anemias. It works by binding to excess iron in the body and allowing it to be excreted. Deferiprone has also been studied for its potential therapeutic applications in neurodegenerative disorders such as Alzheimer's disease and Parkinson's disease.
Eigenschaften
CAS-Nummer |
171369-52-1 |
|---|---|
Produktname |
3-Hydroxy-2-(hydroxymethyl)-1-methylpyridin-4-one |
Molekularformel |
C7H9NO3 |
Molekulargewicht |
155.15 g/mol |
IUPAC-Name |
3-hydroxy-2-(hydroxymethyl)-1-methylpyridin-4-one |
InChI |
InChI=1S/C7H9NO3/c1-8-3-2-6(10)7(11)5(8)4-9/h2-3,9,11H,4H2,1H3 |
InChI-Schlüssel |
USQKJVRETHWJNS-UHFFFAOYSA-N |
SMILES |
CN1C=CC(=O)C(=C1CO)O |
Kanonische SMILES |
CN1C=CC(=O)C(=C1CO)O |
Synonyme |
4(1H)-Pyridinone, 3-hydroxy-2-(hydroxymethyl)-1-methyl- (9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



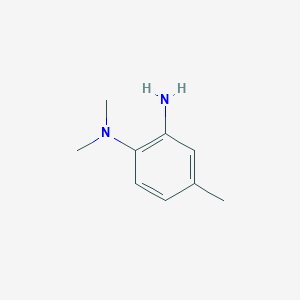
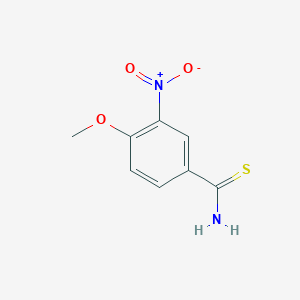
![1-(2-Hydrazinyl-1H-benzo[d]imidazol-1-yl)ethanone](/img/structure/B64785.png)
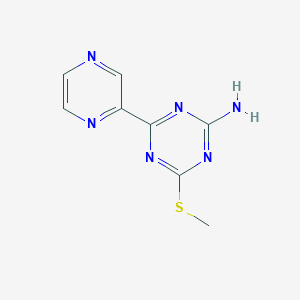
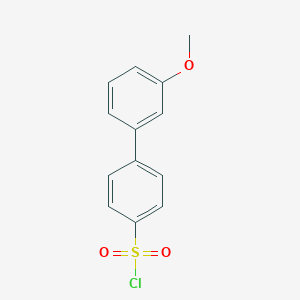
![4-Chloro-6-fluoropyrido[3,4-D]pyrimidine](/img/structure/B64790.png)

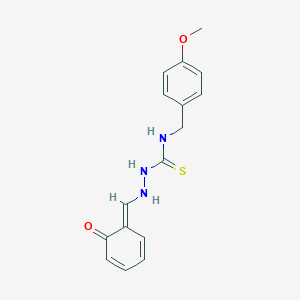
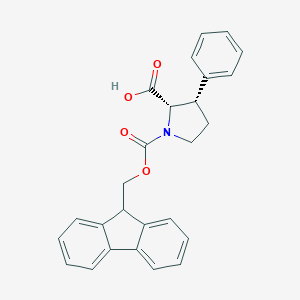
![3-Methyl-1H-pyrazolo[4,3-b]pyridine](/img/structure/B64797.png)
